3-Fluoro-5-(pentafluorosulfur)benzonitrile
Overview
Description
3-Fluoro-5-(pentafluorosulfur)benzonitrile is a chemical compound with the molecular formula C₇H₃F₆NS and a molecular weight of 247.16 g/mol It is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a benzonitrile core
Preparation Methods
The synthesis of 3-Fluoro-5-(pentafluorosulfur)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-fluoro-5-nitrobenzonitrile with pentafluorosulfur reagents under controlled conditions . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) to facilitate the substitution process . Industrial production methods may involve scaling up these reactions with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
3-Fluoro-5-(pentafluorosulfur)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or the pentafluorosulfur group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Common reagents used in these reactions include potassium carbonate (K₂CO₃), dimethylformamide (DMF), and various nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-5-(pentafluorosulfur)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)benzonitrile involves its interaction with specific molecular targets. The fluorine and pentafluorosulfur groups can form strong bonds with various substrates, influencing the compound’s reactivity and stability . The pathways involved in its action depend on the specific application and the environment in which it is used.
Comparison with Similar Compounds
3-Fluoro-5-(pentafluorosulfur)benzonitrile can be compared with other similar compounds such as:
3-Fluoro-5-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, resulting in different reactivity and applications.
3-Fluoro-5-(chlorosulfur)benzonitrile:
3-Fluoro-5-(methylsulfur)benzonitrile: The methylsulfur group provides different steric and electronic effects compared to the pentafluorosulfur group.
Properties
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELRFAAFKVCSNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224245 | |
Record name | (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-62-7 | |
Record name | (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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